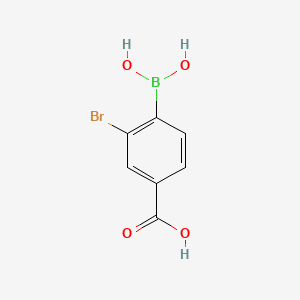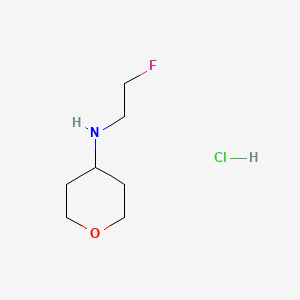
N-(2-fluoroethyl)oxan-4-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluoroethyl)oxan-4-amine hydrochloride is a versatile chemical compound used in various scientific research fields. Its unique properties make it ideal for applications in drug discovery, organic synthesis, and biomedical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoroethyl)oxan-4-amine hydrochloride typically involves the reaction of oxan-4-amine with 2-fluoroethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations ensures consistent product quality.
化学反应分析
Types of Reactions
N-(2-fluoroethyl)oxan-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alcohols; reactions are often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the oxan-4-amine moiety.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(2-fluoroethyl)oxan-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2-fluoroethyl)oxan-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
N-(2-fluoroethyl)oxan-4-amine hydrochloride can be compared with other similar compounds such as:
N-(2,2-difluoroethyl)oxan-4-amine hydrochloride: Similar in structure but with two fluorine atoms, which may alter its reactivity and biological activity.
N-(2-chloroethyl)oxan-4-amine hydrochloride: Contains a chlorine atom instead of fluorine, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific fluorine substitution, which can enhance its stability and reactivity in certain chemical and biological contexts.
属性
分子式 |
C7H15ClFNO |
|---|---|
分子量 |
183.65 g/mol |
IUPAC 名称 |
N-(2-fluoroethyl)oxan-4-amine;hydrochloride |
InChI |
InChI=1S/C7H14FNO.ClH/c8-3-4-9-7-1-5-10-6-2-7;/h7,9H,1-6H2;1H |
InChI 键 |
LMIPWIPUBOSOTP-UHFFFAOYSA-N |
规范 SMILES |
C1COCCC1NCCF.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


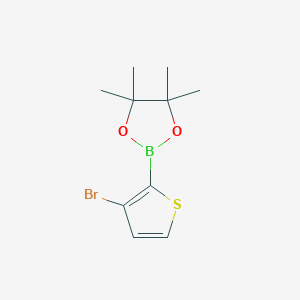
![Tert-butyl [(3-aminopyridin-4-yl)methyl]carbamate](/img/structure/B13453171.png)
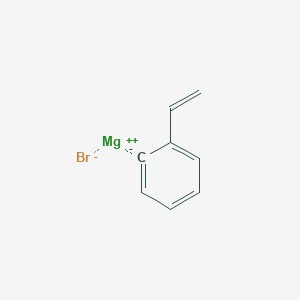

![Imidazo[1,2-b]pyridazin-3-ylboronic acid](/img/structure/B13453180.png)

![(2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride](/img/structure/B13453201.png)
![1-[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B13453206.png)


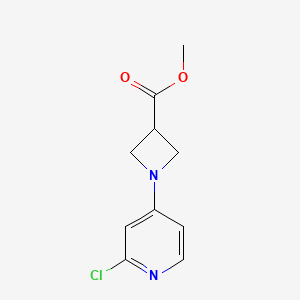
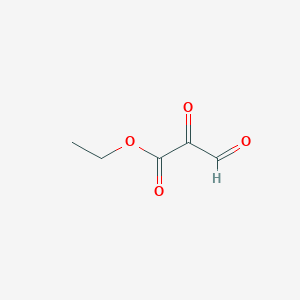
![3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinoline] hydrochloride](/img/structure/B13453239.png)
